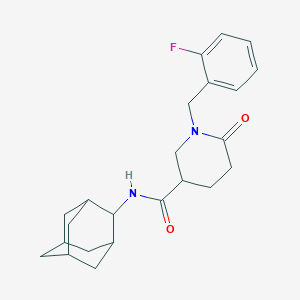
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as AF-64379, is a compound that has been extensively studied for its potential use in medicine and scientific research. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. In
作用机制
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide increases the levels of endocannabinoids in the body, leading to various physiological effects such as pain relief and mood regulation. The mechanism of action of N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is well understood and has been extensively studied.
Biochemical and Physiological Effects:
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Its potent inhibition of FAAH leads to an increase in the levels of endocannabinoids such as anandamide, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain and may be useful in the treatment of chronic pain conditions. In addition, N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for use in lab experiments. Its potent inhibition of FAAH makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. In addition, N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have high selectivity for FAAH, making it a useful tool for studying the specific effects of FAAH inhibition. However, N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has some limitations for use in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other enzymes or neurotransmitters.
未来方向
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several potential future directions for research. One area of interest is the development of more potent and selective FAAH inhibitors for use in medicine. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide may also be useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide and its future directions.
合成方法
The synthesis of N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-adamantanone to form N-2-adamantyl-2-fluorobenzylamine. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then hydrolyzed to obtain N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The synthesis of N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been optimized to improve the yield and purity of the final product.
科学研究应用
N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential use in medicine and scientific research. Its potent inhibition of FAAH makes it a promising candidate for the treatment of various diseases such as pain, anxiety, and inflammation. In addition, N-2-adamantyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-adamantyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c24-20-4-2-1-3-16(20)12-26-13-17(5-6-21(26)27)23(28)25-22-18-8-14-7-15(10-18)11-19(22)9-14/h1-4,14-15,17-19,22H,5-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAJUOHPOPKNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NC2C3CC4CC(C3)CC2C4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6067325.png)
![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6067343.png)

![4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6067355.png)
![[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6067361.png)
![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6067374.png)
![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)
![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B6067419.png)
![ethyl 2-[(2-bromobenzoyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B6067423.png)